Pentafluoroethanesulfonic acid

Übersicht

Beschreibung

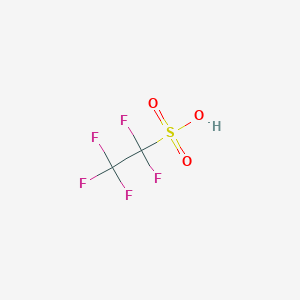

Pentafluoroethanesulfonic acid, also known as Ethanesulfonic Acid, 1,1,2,2,2-Pentafluoro-, is a fluorinated inorganic acid . It has a molecular weight of 200.09 .

Synthesis Analysis

Pentafluoroethanesulfonic acid is part of the ultra-short Per- and Polyfluoroalkyl Substances (PFAS) with chain lengths of 3 or fewer . It’s used widely in organic synthesis and in lithium-ion batteries . The synthesis involves sensitive and specific isotope dilution LC-MS/MS method for the measurement of Trifluoroacetic Acid (TFA) and 4 other ultrashort perfluoroalkyl carboxylates and sulfonates .Molecular Structure Analysis

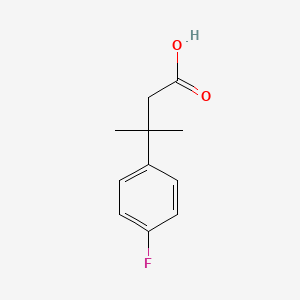

The molecular structure of Pentafluoroethanesulfonic acid consists of a fully (per-) or partially (poly-) fluorinated chain of carbon atoms, often connected to at least one functional group . It contains total 11 bond(s); 10 non-H bond(s), 2 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 1 hydroxyl group(s), and 1 sulfonic (thio-/dithio-) acid(s) .Chemical Reactions Analysis

Pentafluoroethanesulfonic acid is a part of the ultra-short PFAS and there is a significant data gap on their occurrence, fate, and toxicity information . It’s used widely in organic synthesis and in lithium-ion batteries .Physical And Chemical Properties Analysis

Pentafluoroethanesulfonic acid has a density of 1.9±0.1 g/cm3 . It has a molar refractivity of 22.3±0.4 cm3, and a molar volume of 107.4±3.0 cm3 . It has a polar surface area of 63 Å2 and a polarizability of 8.8±0.5 10-24 cm3 . The surface tension is 29.0±3.0 dyne/cm .Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions :

- Olah et al. (1989) investigated the thermal cleavage of boron tris-pentafluoroethanesulfonate, leading to the formation of several compounds including pentflic anhydride and pentafluoroethyl pentflate. This study contributes to understanding the chemical behavior and potential applications of pentafluoroethanesulfonic acid derivatives in various reactions (Olah, Weber, & Farooq, 1989).

Proton Transport Study :

- Hayes et al. (2011) examined proton transport in triflic acid hydrates, which are structurally similar to pentafluoroethanesulfonic acid. These hydrates are key in studying proton dissociation and transport in perfluorosulfonic acid membranes, like those used in hydrogen fuel cells. This research provides insights into the behavior of similar structures in pentafluoroethanesulfonic acid derivatives (Hayes, Paddison, & Tuckerman, 2011).

Environmental Impact Studies :

- Research by Calafat et al. (2007) on polyfluoroalkyl chemicals (PFCs) in the U.S. population reveals the widespread presence of these compounds, including those structurally related to pentafluoroethanesulfonic acid. This study is significant for understanding the environmental and health impact of such chemicals (Calafat, Wong, Kuklenyik, Reidy, & Needham, 2007).

Catalytic Applications :

- Scandium trifluoromethanesulfonate, a compound related to pentafluoroethanesulfonic acid, was found to be an extremely active Lewis acid catalyst in various organic reactions by Ishihara et al. (1996). This highlights the potential of pentafluoroethanesulfonic acid derivatives in catalysis (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Eigenschaften

IUPAC Name |

1,1,2,2,2-pentafluoroethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF5O3S/c3-1(4,5)2(6,7)11(8,9)10/h(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNWQHIXXANPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)S(=O)(=O)O)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F5SO3H, C2HF5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870511 | |

| Record name | Perfluoroethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

354-88-1 | |

| Record name | Perfluoroethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine](/img/structure/B3041671.png)

![2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide](/img/structure/B3041677.png)

![[1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3041679.png)

![Ethyl 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3041686.png)

![(E)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide](/img/structure/B3041689.png)